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molecular formula C12H11FN2O B8708375 4-(4-Fluoro-2-methoxyphenyl)pyridin-2-amine

4-(4-Fluoro-2-methoxyphenyl)pyridin-2-amine

Cat. No. B8708375
M. Wt: 218.23 g/mol
InChI Key: STHOIJJMTQMOLD-UHFFFAOYSA-N
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Patent
US08518948B2

Procedure details

2-Amino-4-chloro-pyridine (5.00 g, 38.9 mmol) and 4-fluoro-2-methoxyphenylboronic acid (9.26 g, 54.4 mmol) were taken in 1,2-dimethoxy ethane (100 ml). An aqueous solution of sodium carbonate (80 ml, 2 M) was added and argon gas was purged for 30 min. Bis-(triphenyl phosphine) palladium (II) chloride (Pd(PPh3)2Cl2) (272 mg, 0.39 mmol) was added to the reaction mixture and again purged with argon gas for 20 min. The reaction mixture was slowly heated to 85° C.-90° C. with stirring and maintained for 8 h. On completion of reaction, the reaction mixture was cooled to room temperature and the insoluble solid residue filtered. The filtrate was concentrated until 1,2-dimethoxy ethane was fully evaporated. Excess iced-water was added to precipitate the product which was filtered, washed with copious amount of water, and dried under vacuo at 60° C. Again this solid crude product was washed with ethyl acetate in petroleum ether (10%) and dried to afford 20 g (88%) of compound I.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.26 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Bis-(triphenyl phosphine) palladium (II) chloride
Quantity
272 mg
Type
catalyst
Reaction Step Five
Yield
88%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[F:9][C:10]1[CH:15]=[CH:14][C:13](B(O)O)=[C:12]([O:19][CH3:20])[CH:11]=1.C(=O)([O-])[O-].[Na+].[Na+]>COCCOC.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[F:9][C:10]1[CH:15]=[CH:14][C:13]([C:6]2[CH:5]=[CH:4][N:3]=[C:2]([NH2:1])[CH:7]=2)=[C:12]([O:19][CH3:20])[CH:11]=1 |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NC=CC(=C1)Cl
Step Two
Name
Quantity
9.26 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)B(O)O)OC
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
COCCOC
Step Five
Name
Bis-(triphenyl phosphine) palladium (II) chloride
Quantity
272 mg
Type
catalyst
Smiles
[Pd](Cl)Cl.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
argon gas was purged for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
again purged with argon gas for 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was slowly heated to 85° C.-90° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 8 h
Duration
8 h
CUSTOM
Type
CUSTOM
Details
On completion of reaction
FILTRATION
Type
FILTRATION
Details
the insoluble solid residue filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated until 1,2-dimethoxy ethane
CUSTOM
Type
CUSTOM
Details
was fully evaporated
ADDITION
Type
ADDITION
Details
Excess iced-water was added
CUSTOM
Type
CUSTOM
Details
to precipitate the product which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with copious amount of water
CUSTOM
Type
CUSTOM
Details
dried under vacuo at 60° C
WASH
Type
WASH
Details
Again this solid crude product was washed with ethyl acetate in petroleum ether (10%)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C=C1)C1=CC(=NC=C1)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 235.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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